molecular formula C10H7N3 B3049371 2-(1H-imidazol-2-yl)benzonitrile CAS No. 204078-65-9

2-(1H-imidazol-2-yl)benzonitrile

Cat. No.: B3049371
CAS No.: 204078-65-9
M. Wt: 169.18 g/mol
InChI Key: UFUFDOWINMRDGT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)benzonitrile is an aromatic heterocyclic compound featuring an imidazole ring fused to a benzonitrile group. Its molecular formula is C₉H₅N₃, with a molecular weight of 119.13 g/mol .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUFDOWINMRDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464671
Record name 2-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-65-9
Record name 2-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, making it a versatile synthetic route.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized imidazole derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(1H-imidazol-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Data Tables

Table 2: Electronic Properties

Compound HOMO Localization LUMO Localization Interaction Mechanism
Poly 2-(1H-Imidazol-2-yl)-4-phenol –OH/imidazole rings Nitrogen-containing adsorbates Charge-transfer adsorption
This compound Imidazole ring (predicted) Nitrile group (predicted) Electrophilic reactivity

Biological Activity

2-(1H-imidazol-2-yl)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with benzonitrile. Various methods have been explored to optimize yield and purity. For instance, the reaction conditions can be modified by adjusting temperature, solvent, and catalysts to enhance the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds containing an imidazole ring often exhibit significant antimicrobial properties. A study evaluating various derivatives revealed that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Microorganism MIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Candida albicans2.60

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. For example:

Cell Line IC50 (µM)
MCF-7 (breast cancer)25.72 ± 3.95
HCT116 (colon cancer)5.85

These results indicate that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutics .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with various enzymes, inhibiting their activity and disrupting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Interaction : There is evidence suggesting that this compound may interact with specific receptors involved in cell signaling, further contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF Cell Lines : In a study involving MCF cell lines, treatment with the compound resulted in a significant reduction in tumor growth in murine models, indicating its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some showing enhanced potency against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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